molecular formula C10H19ClN2O B1377608 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride CAS No. 1375473-95-2

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride

Cat. No.: B1377608
CAS No.: 1375473-95-2
M. Wt: 218.72 g/mol
InChI Key: DIMJAUJLVAJXLQ-UHFFFAOYSA-N
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Description

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride is a chemical compound with the molecular formula C10H19ClN2O and a molecular weight of 218.73 g/mol . This compound is known for its unique structure, which includes a cyclopropylmethyl group attached to a cyclopentane ring, making it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

The synthesis of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride involves several steps:

    Synthetic Routes: The preparation typically starts with the cyclopentane ring, which undergoes a series of reactions to introduce the amino and carboxamide groups. The cyclopropylmethyl group is then attached through a substitution reaction.

    Reaction Conditions: These reactions often require specific conditions such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and time are optimized based on the desired outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, influencing cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c11-10(5-1-2-6-10)9(13)12-7-8-3-4-8;/h8H,1-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMJAUJLVAJXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)NCC2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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